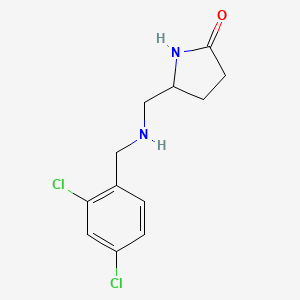

5-(((2,4-Dichlorobenzyl)amino)methyl)pyrrolidin-2-one

Beschreibung

Eigenschaften

Molekularformel |

C12H14Cl2N2O |

|---|---|

Molekulargewicht |

273.15 g/mol |

IUPAC-Name |

5-[[(2,4-dichlorophenyl)methylamino]methyl]pyrrolidin-2-one |

InChI |

InChI=1S/C12H14Cl2N2O/c13-9-2-1-8(11(14)5-9)6-15-7-10-3-4-12(17)16-10/h1-2,5,10,15H,3-4,6-7H2,(H,16,17) |

InChI-Schlüssel |

KKWWDIDHOJDLKN-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)NC1CNCC2=C(C=C(C=C2)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 5-(((2,4-Dichlorobenzyl)amino)methyl)pyrrolidin-2-one generally involves:

- Step 1: Selective alkylation of a pyrrolidin-2-one or proline derivative at the nitrogen or 5-position.

- Step 2: Introduction of the 2,4-dichlorobenzyl group via nucleophilic substitution or reductive amination.

- Step 3: Purification and isolation of the target compound with high purity.

This approach is often adapted from methodologies used in the preparation of related compounds such as proline-derived ligands and amino acid Schiff base complexes.

Alkylation of Pyrrolidin-2-one Derivatives

The initial alkylation involves reacting the pyrrolidin-2-one or its amino acid precursor (e.g., proline) with 2,4-dichlorobenzyl chloride under basic conditions to form the N-substituted intermediate.

| Parameter | Conditions/Notes |

|---|---|

| Base | Potassium hydroxide (85%) |

| Solvent | 2-Propanol (isopropanol) preferred |

| Temperature | Controlled around 40 °C to manage exotherm |

| Reaction Time | Approximately 4 to 4.5 hours |

| Stoichiometry | 1 equiv pyrrolidin-2-one/proline; 2.1 equiv KOH; 1 equiv benzyl chloride |

| Work-up | Acidification with concentrated HCl to pH 4-6 |

| Cosolvent for isolation | Methanol (1.5 volumes) to dissolve product from KCl |

This method ensures selective alkylation at the nitrogen and formation of the zwitterionic product, which is crucial for subsequent steps. The use of 2-propanol as solvent minimizes side reactions such as aldol condensations seen with lower alcohols.

Reductive Amination and Aminomethylation

The aminomethylation step introduces the aminomethyl group linked to the 2,4-dichlorobenzyl moiety. This can be achieved by reductive amination of the pyrrolidin-2-one ring with 2,4-dichlorobenzylamine or its derivatives using reducing agents such as sodium cyanoborohydride.

- Sodium cyanoborohydride is effective but toxic and expensive, limiting industrial scalability.

- Alternative reducing agents or catalytic hydrogenation methods may be explored for greener processes.

- Reaction yields can be moderate (e.g., cyclization yields around 68%), necessitating optimization for industrial production.

Purification and Yield Optimization

Purification typically involves:

- Extraction with organic solvents such as dichloromethane.

- Drying over magnesium sulfate.

- Concentration under reduced pressure.

- Crystallization or precipitation using solvents like n-hexane or methanol.

Yield improvements focus on:

- Controlling reaction exotherms via jacketed reactors.

- Optimizing solvent systems to reduce impurities.

- Using non-chlorinated cosolvents to enhance environmental friendliness.

Data Tables Summarizing Key Experimental Conditions

*Yields are approximate based on literature scale-up experiments.

Scale-Up and Industrial Considerations

- The alkylation step has been successfully scaled to 100 g and beyond with reproducible temperature control using jacketed reactors and optimized stirring.

- Avoidance of chlorinated solvents in purification aligns with environmental regulations.

- The reductive amination step requires safer alternatives to sodium cyanoborohydride for large-scale production.

- The process benefits from continuous monitoring of pH and reaction progress using HPLC with internal standards such as naphthalene.

Summary and Outlook

The preparation of 5-(((2,4-Dichlorobenzyl)amino)methyl)pyrrolidin-2-one involves a carefully controlled alkylation of pyrrolidin-2-one derivatives followed by aminomethylation using reductive amination techniques. The key challenges include managing reaction exotherms, optimizing solvent systems for purity and yield, and addressing the toxicity and cost of reducing agents.

Recent advances in the scale-up of proline-derived ligands and related compounds provide a strong foundation for efficient synthesis of this compound with high stereochemical control and purity. Future research should focus on greener reductive amination methods and continuous flow synthesis to enhance industrial applicability.

Analyse Chemischer Reaktionen

5-(((2,4-Dichlorobenzyl)amino)methyl)pyrrolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like sodium hydroxide or ammonia .

For example, oxidation of the compound can lead to the formation of corresponding carboxylic acids or aldehydes, while reduction can yield amines or alcohols. Substitution reactions, particularly at the benzylic position, can introduce different functional groups, leading to a variety of derivatives with potentially diverse biological activities .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 5-(((2,4-Dichlorobenzyl)amino)methyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

The molecular targets and pathways involved in its action can vary depending on the specific biological context and the nature of the derivatives formed from the compound. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Pyrrolidin-2-one Core

Key Observations :

- The trifluoromethyl derivative () highlights the role of electron-withdrawing groups in tuning electronic properties, though its lack of reported bioactivity underscores the importance of substituent positioning.

- Methanesulfonylphenyl substitution () introduces polar sulfonyl groups, which may improve solubility but reduce cell penetration compared to hydrophobic dichlorobenzyl groups.

Dichlorobenzyl-Containing Compounds

Key Observations :

- The (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid () demonstrates that dichlorobenzyl groups can enhance enzyme inhibition (collagenase IC50 ~1.48 mM). The chlorine substituent position (2,4 vs. 2,6) marginally impacts activity (ΔIC50 = 0.17 mM), suggesting steric or electronic effects influence target binding .

Substituent Effects on Activity

- Chlorine vs. Methyl Groups : DMBPO (2,4-dimethylbenzyl) exhibits cytotoxic IC50 values in the μg/mL range, while dichlorobenzyl analogs (e.g., collagenase inhibitors in ) show activity in mM. This suggests dichlorobenzyl groups may favor enzyme inhibition over cytotoxicity, though target specificity plays a critical role .

Physicochemical Properties

- Metabolic Stability: Pyrrolidin-2-ones are generally resistant to hydrolysis, but the amino-methyl group may introduce susceptibility to oxidative metabolism compared to more stable amide bonds .

Biologische Aktivität

5-(((2,4-Dichlorobenzyl)amino)methyl)pyrrolidin-2-one, with the CAS number 1457939-51-3, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Research indicates that 5-(((2,4-Dichlorobenzyl)amino)methyl)pyrrolidin-2-one may exhibit its biological effects through several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer progression, such as proteases and kinases.

- Cell Cycle Modulation : The compound appears to influence cell cycle dynamics, particularly promoting G2/M phase arrest in various cancer cell lines.

- Apoptotic Pathways : Evidence points towards the compound's ability to induce apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic markers.

Anticancer Activity

Several studies have evaluated the anticancer properties of 5-(((2,4-Dichlorobenzyl)amino)methyl)pyrrolidin-2-one:

- In vitro Studies : The compound has shown significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). For instance, an IC50 value of approximately 1.52 μM was reported against A549 cells, indicating potent activity .

- Mechanistic Insights : Inhibition of tubulin polymerization has been noted, suggesting that the compound may disrupt microtubule dynamics critical for mitosis . Additionally, it was observed to enhance the levels of apoptotic markers such as p53 and Bax while decreasing Bcl-2 levels in treated cells .

Case Studies

- Study on Lung Cancer Cells : A study investigated the effects of 5-(((2,4-Dichlorobenzyl)amino)methyl)pyrrolidin-2-one on A549 cells. The results indicated a dose-dependent increase in apoptosis markers and cell cycle arrest at the G2/M phase, correlating with its cytotoxic effects .

- Xenograft Models : In murine models implanted with human cancer cells, oral administration of the compound resulted in significant tumor reduction and modulation of apoptotic pathways similar to those observed in vitro .

Comparative Data Table

| Property/Activity | Value/Description |

|---|---|

| CAS Number | 1457939-51-3 |

| Anticancer IC50 (A549) | ~1.52 μM |

| Cell Cycle Arrest | G2/M Phase |

| Apoptosis Induction | Increased p53 and Bax; Decreased Bcl-2 |

| Enzyme Targets | Tubulin polymerization |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-(((2,4-Dichlorobenzyl)amino)methyl)pyrrolidin-2-one with high purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, reacting 2,4-dichlorobenzyl derivatives with pyrrolidinone precursors in aprotic solvents (e.g., DMF or DMSO) under basic conditions (e.g., NaH or K₂CO₃). Elevated temperatures (~150°C) are critical to drive the reaction to completion. Purification via column chromatography or recrystallization ensures high purity. Monitoring via TLC or HPLC is recommended to track reaction progress .

Q. How can spectroscopic techniques confirm the structure of 5-(((2,4-Dichlorobenzyl)amino)methyl)pyrrolidin-2-one?

- Methodological Answer :

- NMR Spectroscopy : Analyze - and -NMR spectra to identify characteristic peaks for the pyrrolidinone ring (e.g., δ ~2.5–3.5 ppm for CH₂ groups) and aromatic protons from the dichlorobenzyl moiety (δ ~7.0–7.5 ppm).

- IR Spectroscopy : Confirm carbonyl stretching (C=O) of the pyrrolidinone ring at ~1680–1720 cm⁻¹.

- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What biological targets might 5-(((2,4-Dichlorobenzyl)amino)methyl)pyrrolidin-2-one interact with, based on structural analogs?

- Methodological Answer : Structural analogs (e.g., dichlorobenzyl-substituted pyrrolidinones) have shown activity against collagenase via π–π interactions with Tyr201 and hydrogen bonding with Gln215 in the enzyme’s activator domain. Computational docking studies (e.g., Gibbs free energy calculations) and in vitro enzyme inhibition assays (IC₅₀ measurements) are recommended to validate target specificity .

Advanced Research Questions

Q. How does substituting the chlorine position (2,4 vs. 2,6) on the benzyl group affect bioactivity?

- Methodological Answer : Positional isomerism significantly impacts binding affinity. For example, (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid showed an IC₅₀ of 1.48 mM against collagenase, whereas the 2,6-dichloro analog exhibited 1.31 mM due to altered π–π interactions and hydrogen bond lengths (e.g., 2.202 Å vs. 1.961 Å with Gln215). Use molecular dynamics simulations to compare steric and electronic effects .

Q. What strategies optimize reaction conditions to improve the yield of 5-(((2,4-Dichlorobenzyl)amino)methyl)pyrrolidin-2-one?

- Methodological Answer :

- Solvent Optimization : Use DMSO for polar aprotic conditions to stabilize intermediates.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 20 hours → 2 hours) and improve yield (e.g., 93% reported for similar pyrrolidinone syntheses).

- Catalysis : Screen Lewis acids (e.g., CuI) to accelerate nucleophilic substitutions .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., enzyme source, buffer pH). Standardize protocols:

- Use recombinant enzymes (e.g., human collagenase) to eliminate variability.

- Validate results via orthogonal assays (e.g., SPR for binding kinetics alongside IC₅₀ measurements).

- Cross-reference computational docking data with crystallographic structures .

Q. How to design structure-activity relationship (SAR) studies focusing on the pyrrolidinone ring?

- Methodological Answer :

- Ring Modifications : Introduce substituents (e.g., methyl, hydroxyl) at positions 3 or 4 of the pyrrolidinone to assess steric/electronic effects.

- Bioisosteric Replacement : Replace the carbonyl group with a thiocarbonyl or sulfonyl group to evaluate metabolic stability.

- Pharmacophore Mapping : Use QSAR models to correlate substituent properties (e.g., logP, molar refractivity) with activity .

Q. What computational methods predict interactions between 5-(((2,4-Dichlorobenzyl)amino)methyl)pyrrolidin-2-one and biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding poses. Prioritize low Gibbs free energy conformations (e.g., –6.4 kcal/mol for collagenase inhibition).

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability.

- Free Energy Perturbation (FEP) : Quantify ΔΔG for chlorine positional isomers .

Tables for Key Data

| Parameter | Value/Description | Reference |

|---|---|---|

| Collagenase IC₅₀ (2,4-Cl) | 1.48 mM | |

| Collagenase IC₅₀ (2,6-Cl) | 1.31 mM | |

| Docking Gibbs Free Energy | –6.4 kcal/mol (2,4-Cl), –6.5 kcal/mol (2,6-Cl) | |

| Optimal Reaction Temperature | 150°C (DMF, NaH) | |

| Microwave Synthesis Yield | 93% (similar analogs) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.